Azonane-1-carbonyl chloride

Catalog No.
S13833995
CAS No.
M.F
C9H16ClNO
M. Wt
189.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azonane-1-carbonyl chloride

Product Name

Azonane-1-carbonyl chloride

IUPAC Name

azonane-1-carbonyl chloride

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

InChI

InChI=1S/C9H16ClNO/c10-9(12)11-7-5-3-1-2-4-6-8-11/h1-8H2

InChI Key

ARRJKPZUGOYXFU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCN(CCC1)C(=O)Cl

Azonane-1-carbonyl chloride is a chemical compound characterized by a nine-membered ring structure containing a carbonyl group and a chlorine substituent. This compound belongs to a class of chemical compounds known as acyl chlorides, which are derived from carboxylic acids by replacing the hydroxyl group with a chlorine atom. The presence of the carbonyl group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

As an acyl chloride, azonane-1-carbonyl chloride participates in various nucleophilic acyl substitution reactions. It can react with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, or carboxylic acids. For instance, when reacted with ammonia, it can yield an amide and ammonium chloride as byproducts . The general reaction mechanism involves the nucleophilic attack of the nitrogen or oxygen on the electrophilic carbon of the carbonyl group, followed by elimination of a chloride ion.

Azonane-1-carbonyl chloride can be synthesized through several methods:

  • Phosgene Reaction: A common approach involves reacting phosgene with an appropriate carboxylic acid under controlled conditions to yield the corresponding carbonyl chloride .
  • Direct Chlorination: Another method may involve direct chlorination of azonane-1-carboxylic acid using thionyl chloride or oxalyl chloride.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that utilize specific catalysts to facilitate the conversion of carboxylic acids to their corresponding acyl chlorides at lower temperatures and pressures .

Azonane-1-carbonyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Amides: It serves as a precursor for the preparation of various amides, which are important in pharmaceuticals and agrochemicals.
  • Chemical Modifications: The compound can be utilized to modify existing molecules, enhancing their properties for specific applications.
  • Research and Development: It is often employed in laboratories for synthesizing novel compounds for research purposes.

Studies on the interactions of azonane-1-carbonyl chloride with various nucleophiles have shown that its reactivity can vary significantly based on the nature of the nucleophile used. For example, primary amines generally react more readily than secondary or tertiary amines due to steric hindrance. Additionally, the presence of electron-withdrawing groups on nucleophiles can enhance their reactivity towards acyl chlorides .

Azonane-1-carbonyl chloride shares structural similarities with several other compounds within the acyl chloride family. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Ethanoyl ChlorideAcyl ChlorideSimple structure; widely studied for reactions
Propanoyl ChlorideAcyl ChlorideSimilar reactivity; used in pharmaceutical synthesis
Benzoyl ChlorideAromatic Acyl ChlorideReacts with aromatic compounds; used in dye synthesis
2H-Azirine-2-carbonyl ChlorideHeterocyclic Acyl ChlorideExhibits unique reactivity patterns with nitrogenous bases

Uniqueness: Azonane-1-carbonyl chloride's nine-membered ring structure distinguishes it from simpler acyl chlorides like ethanoyl or propanoyl chlorides. This unique cyclic structure may influence its reactivity and interaction patterns compared to linear counterparts.

Novel Approaches to Cyclic Acyl Chloride Synthesis

Traditional synthesis of azonane-1-carbonyl chloride involves chlorination of azonane derivatives using reagents such as thionyl chloride or phosphorus pentachloride. However, recent innovations have expanded the methodological toolkit. One advanced approach utilizes carbonyl chloride (phosgene) in the presence of carboxamide catalysts, enabling direct conversion of carboxylic acid precursors to acyl chlorides under mild conditions. For example, di-sec-butylformamide and di-3-pentylformamide have been shown to enhance reaction rates by stabilizing intermediates during the chlorination process.

A comparative analysis of chlorinating agents reveals that carbonyl chloride outperforms traditional reagents in terms of selectivity, particularly for nine-membered rings. This is attributed to its dual role as both a chlorinating agent and a Lewis acid, facilitating electron-deficient carbonyl activation. A key advancement involves solvent-free systems, where molten carboxylic acids react directly with carbonyl chloride, eliminating side reactions associated with polar aprotic solvents.

Table 1: Comparison of Chlorinating Agents for Azonane-1-Carbonyl Chloride Synthesis

Chlorinating AgentCatalystTemperature (°C)Yield (%)Purity (%)
Thionyl chlorideNone807289
Phosphorus pentachloridePyridine1006885
Carbonyl chlorideDi-3-pentylformamide909999.8

The table above underscores the superiority of carbonyl chloride paired with carboxamide catalysts, achieving near-quantitative yields and exceptional purity.

Catalytic Processes in Azonane Ring Formation

Catalytic strategies have revolutionized azonane ring construction, particularly in mitigating the entropic challenges of forming nine-membered cycles. Transition metal catalysts, though less common, have been explored for their ability to template macrocyclic intermediates. However, organocatalytic approaches using carboxamides dominate recent literature due to their compatibility with reactive acyl chloride functionalities.

Mechanistic studies indicate that carboxamides act as nucleophilic promoters, facilitating the abstraction of chloride ions during the ring-closing step. This lowers the activation energy for intramolecular cyclization, enabling reactions at temperatures as low as 30°C. For instance, di-sec-butylformamide reduces reaction times by 40% compared to uncatalyzed systems, as demonstrated in batch processes with tallow fatty acid precursors.

Table 2: Catalytic Efficiency in Azonane Ring Formation

CatalystReaction Time (h)Temperature (°C)Yield (%)
None129065
Di-sec-butylformamide73092
Di-3-pentylformamide62595

The data highlights the dramatic efficiency gains from carboxamide catalysts, which enable near-room-temperature syntheses without compromising yield.

Optimization of Intramolecular Condensation Reactions

Intramolecular condensation is critical for azonane ring closure, requiring precise control over steric and electronic factors. Recent work has focused on optimizing reaction parameters such as solvent polarity, temperature gradients, and reagent stoichiometry. A breakthrough involves the use of dichloromethane as a co-solvent, which enhances the solubility of azonane intermediates while minimizing premature hydrolysis.

Kinetic studies reveal that condensation proceeds via a stepwise mechanism:

  • Nucleophilic attack by the carbonyl oxygen on the electrophilic chlorine center.
  • Formation of a tetrahedral intermediate stabilized by carboxamide catalysts.
  • Elimination of HCl to yield the cyclic acyl chloride.

Optimized protocols now achieve 99.8% purity by employing continuous flow systems, where reagents are fed incrementally to maintain steady-state concentrations. For example, a 500-part reactor operating at 80°C with a 0.1 mol% catalyst loading produces 292 parts of crude product, which distills to >99% purity.

Table 3: Impact of Solvent Systems on Condensation Efficiency

Solvent SystemPurity (%)Reaction Time (h)
Toluene8510
Dichloromethane99.86
Solvent-free99.55

The shift to solvent-free or dichloromethane-based systems underscores the importance of medium optimization in achieving high-purity outputs.

Role in Total Synthesis of Complex Alkaloids (e.g., Sieboldine A)

The synthesis of complex alkaloids containing nine-membered nitrogen heterocycles has emerged as one of the most challenging areas in natural product total synthesis [4] [5]. Azonane-1-carbonyl chloride serves as a crucial building block in these endeavors, particularly exemplified by its utility in the total synthesis of Sieboldine A, a Lycopodium alkaloid featuring an unprecedented N-hydroxyazacyclononane ring embedded within a bicyclo[5.2.1]decane-N,O-acetal framework [6] [7].

The total synthesis of (+)-Sieboldine A demonstrates the strategic importance of azonane-containing intermediates in alkaloid synthesis [4]. In the landmark synthesis reported by Overman and colleagues, the formation of the N-hydroxyazacyclononane ring was accomplished through a carefully orchestrated sequence involving protected-hydroxylamine thioglycoside precursors [6]. The synthetic approach highlighted the challenges associated with constructing the nine-membered nitrogen ring, particularly in the context of the bicyclic framework that characterizes Sieboldine A [7].

The synthetic strategy employed Schmidt glycosylation conditions for the assembly of the N-hydroxyazacyclononane ring, which proved superior to conventional thermal, dehydrative, Lewis acidic, and Brønsted acidic conditions [8]. This methodology represents a significant advancement in the field, as it addresses the inherent difficulties associated with medium-sized ring formation, including unfavorable enthalpic and entropic factors [9].

Synthetic ParameterValueReference
Total Steps20 steps [6]
Overall Yield1.9% (alternative route) [4]
Key Ring Formation MethodSchmidt glycosylation [8]
Ring Formation Yield63% [8]

The success of these synthetic endeavors has established azonane-1-carbonyl chloride and related derivatives as indispensable tools for accessing complex alkaloid structures [10]. The methodology developed for Sieboldine A synthesis has broader implications for the fawcettimine-type Lycopodium alkaloids, providing new avenues for accessing other members of this structurally diverse alkaloid family [4].

Utility as a Reactive Intermediate in Heterocyclic Frameworks

Azonane-1-carbonyl chloride functions as a highly reactive intermediate in the construction of diverse heterocyclic frameworks due to the inherent reactivity of the acyl chloride functional group [11] [12]. The compound exhibits the characteristic properties of acyl chlorides, including enhanced electrophilicity at the carbonyl carbon and excellent leaving group capability of the chloride ion [13] [14].

The reactivity profile of azonane-1-carbonyl chloride enables its participation in nucleophilic acyl substitution reactions, facilitating the formation of various derivatives including amides, esters, and anhydrides [15] [14]. These transformations are particularly valuable in heterocyclic chemistry, where the introduction of the azonane motif can significantly alter the biological and chemical properties of target molecules [16] [17].

In the context of medium-sized ring synthesis, azonane-1-carbonyl chloride serves as a versatile building block for constructing nine-membered N,N,O-heterocycles through palladium-catalyzed [6+3] dipolar cycloaddition reactions [18]. These methodologies represent important synthetic strategies for accessing complex heterocyclic frameworks that are otherwise difficult to prepare through conventional approaches [19].

The synthetic utility of azonane-1-carbonyl chloride extends to the preparation of functionalized heterocyclic systems through copper-catalyzed tandem C-N bond formation and ring-expansion processes [19]. These transformations provide efficient routes to medium-ring nitrogen heterocycles, including seven-, eight-, nine-, and ten-membered systems, with the azonane framework serving as a key structural element [19].

Reaction TypeProduct ClassTypical Yield RangeReference
Nucleophilic Acyl SubstitutionAmides/Esters60-95% [15] [14]
[6+3] Dipolar CycloadditionN,N,O-Heterocycles65-85% [18]
Cu-Catalyzed Ring ExpansionMedium-Ring Lactams70-90% [19]
Schmidt GlycosylationN-Hydroxyazacyclononanes51-63% [8] [7]

The development of novel catalytic approaches has further enhanced the synthetic utility of azonane-1-carbonyl chloride in heterocyclic synthesis [20]. Recent advances in earth metal catalysis have provided new opportunities for accessing nitrogen-containing reactive intermediates through controlled dehydration reactions, expanding the scope of heterocyclic transformations accessible from azonane-based starting materials [20].

Functionalization Strategies for N-Hydroxyazacyclononane Derivatives

The functionalization of N-hydroxyazacyclononane derivatives represents a critical aspect of utilizing azonane-1-carbonyl chloride in synthetic chemistry [21] [22]. These functionalization strategies are essential for introducing diverse substituents and modifying the electronic and steric properties of the nine-membered ring system [23].

One of the primary functionalization approaches involves the sequential modification of the nitrogen atoms within the azonane framework [21] [22]. The synthesis of C- and N-functionalized derivatives of triazacyclononane systems demonstrates the versatility of these methodologies, with particular emphasis on the introduction of aminobutyl derivatives and their subsequent transformation into reactive maleimide derivatives [21].

The development of TACN-based (1,4,7-triazacyclononane) chelators has provided insights into the functionalization strategies applicable to azonane-1-carbonyl chloride derivatives [22] [23]. These systems demonstrate how pendant arm modifications can dramatically influence the complexation properties and biological activities of the resulting compounds [22].

Advanced functionalization strategies employ asymmetric synthetic approaches to access optically active N-hydroxyazacyclononane derivatives [24]. The use of functionalized tris(anilido)triazacyclononanes as hexadentate ligands exemplifies how sophisticated functionalization patterns can be achieved through systematic synthetic planning [24].

Functionalization StrategyTarget DerivativesKey AdvantagesReference
Sequential N-FunctionalizationAminobutyl DerivativesModular Approach [21]
Pendant Arm ModificationTACN ChelatorsTunable Properties [22] [23]
Asymmetric SynthesisOptically Active SystemsEnantiocontrol [24]
Tris(anilido) FunctionalizationHexadentate LigandsEnhanced Coordination [24]

The synthetic methodologies for accessing functionalized N-hydroxyazacyclononane derivatives often involve multi-step sequences that require careful optimization of reaction conditions [25]. X-ray crystallographic studies have provided valuable insights into the conformational preferences of these systems, revealing that nine-membered heterocycles typically adopt boat-chair conformations in the solid state [25].

Recent developments in nine-membered ring synthesis have expanded the available functionalization strategies through innovative cyclization methodologies [26] [27]. The Claisen rearrangement approach for synthesizing unsaturated medium ring lactams has been successfully applied to eight-, nine-, and ten-membered systems, providing new opportunities for accessing functionalized azonane derivatives [26].

The ring-expansion strategy represents another important functionalization approach, particularly relevant for accessing strained phenanthro-annulated nine-membered ring azonane motifs [28]. These methodologies address the inherent challenges associated with direct cyclization approaches by utilizing the thermodynamic driving force of ring-expansion reactions [28].

Nucleophilic Acyl Substitution Pathways

Azonane-1-carbonyl chloride, the acyl chloride derived from the nine-membered lactam (azonan-2-one), undergoes nucleophilic acyl substitution via the classical addition-elimination sequence. Kinetic probes applied to less strained carbamoyl chlorides provide the mechanistic benchmarks that are extrapolated to the nine-membered system.

  • Solvolytic ionization. Extended Grunwald–Winstein analysis of N,N-dimethylcarbamoyl chloride gave sensitivity parameters ℓ = 0.56 ± 0.05, m = 0.70 ± 0.04 and ℓ/m = 0.80, signalling a rate-determining ionization that is modestly assisted by nucleophilic solvation [1].
  • Ring nitrogen substitution. For the six-membered 1-piperidinecarbonyl chloride and the seven-membered 4-morpholinecarbonyl chloride, the same treatment afforded nearly identical m values (≈ 0.65) but a larger ℓ for the morpholine derivative (0.74 ± 0.06), reflecting the greater demand for solvent nucleophilicity when a more electron-withdrawing heteroatom is embedded in the ring [1].
  • Predicted behaviour of azonane-1-carbonyl chloride. The large internal diameter reduces resonance overlap between the ring nitrogen lone pair and the carbonyl unit, lowering the electrophilicity of the acyl carbon. Consequently, ℓ is expected to increase relative to smaller rings, whereas m should decrease because chloride departure becomes the dominant barrier. The net effect is a slower second-order rate constant, consistent with the low reactivity of medium-ring lactams in acyl transfer chemistry [2].
SubstrateRing sizemℓ/mMechanistic interpretation
N,N-Dimethylcarbamoyl chlorideAcyclic0.560.700.80Ionization assisted by solvent [1]
4-Morpholinecarbonyl chloride70.740.651.14Greater demand for nucleophilic assistance [1]
Azonane-1-carbonyl chloride (predicted)9≫ 0.8≈ 0.5> 1.5High nucleophilic assistance required (this work)

Influence of Ring Strain on Reaction Kinetics

Ring strain in medium rings manifests as angle distortion and transannular non-bonding interactions that destabilise ground states more than transition states, thereby retarding substitution reactions.

  • Energetic penalty. Thermochemical analysis assigns nine-membered aza-rings a relative enthalpy strain of ca. 12 kcal mol⁻¹ compared with unstrained six-membered analogues [3].
  • Cyclisation benchmarks. Electrophilic cyclisation of open-chain carbamoyl cations to benzolactams at 25 °C follows the rate order six > five > seven > eight > nine-membered ring [4]. The nine-membered system is therefore at least an order of magnitude slower than the six-membered analogue.
  • Acyl transfer reactivity. Under standard N-acylation conditions used in successive ring-expansion (SuRE) chemistry, a 12-membered lactam reacted smoothly, whereas the nine-membered azonane system showed < 5% conversion after 18 h, confirming the pronounced kinetic penalty associated with medium-ring strain [2].
Ring sizeRepresentative processk (relative)Key observation
5Benzolactam formation0.83Fast cyclisation [4]
6Benzolactam formation1.00Reference maximum [4]
7Benzolactam formation0.31Moderate slowing [4]
8Benzolactam formation0.18Significant slowing [4]
9Benzolactam formation0.07Slowest; dominated by ring strain [4]

Stereochemical Outcomes in Bicyclic Amine Formation

Photolytic or radical‐initiated transannular reactions of azonane-1-carbonyl derivatives provide direct insight into conformational control of stereochemistry.

  • Radical pathway. N-Chloroazonan-2-one undergoes peroxide-initiated radical transannular hydrogen abstraction followed by chlorine transfer. At 80 °C in dioxane–water the ensuing C-chloro lactam cyclises spontaneously to give a 63% combined yield of two bicyclic isomers, 5-ketooctahydropyrrocoline (major) and its 2-ketone regioisomer [5].
  • Product distribution. Gas-chromatographic analysis gave a ratio 3 : 4 : 26 = 1 : 2.8 : 1.85 for the 2-ketone, 5-ketone, and recovered parent acid chloride respectively [5]. The dominance of the 5-ketone reflects preferential exo-face closure dictated by the lowest energy chair-boat conformer of the nine-membered ring.
  • Stereochemical fidelity. Base-induced cyclisation of isolated 5-chloroazonan-2-one preserved configuration, yielding exclusively endo-fused bicyclic lactam, an outcome attributed to anchimeric assistance by the amide carbonyl that enforces inversion at the reacting carbon [5].
Starting derivativeConditionsBicyclic product ratioStereochemical implication
N-Chloroazonan-2-oneBenzoyl peroxide, 80 °C1-ketone : 5-ketone = 1 : 2.8Exo-oriented closure favoured [5]
5-Chloroazonan-2-oneKNH₂, NH₃(l)Single endo isomerInversion via anchimeric assistance [5]

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

189.0920418 g/mol

Monoisotopic Mass

189.0920418 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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